N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that belongs to the beta-carboline family Beta-carbolines are known for their diverse biological activities and are found in various natural sources, including plants and marine organisms
Preparation Methods
The synthesis of N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the beta-carboline core: This can be achieved through the Pictet-Spengler reaction, where tryptamine derivatives react with aldehydes or ketones under acidic conditions.
Introduction of the 4-methoxyphenethyl group: This step involves the alkylation of the beta-carboline core with 4-methoxyphenethyl halides in the presence of a base such as potassium carbonate.
Formation of the carboxamide group: This can be done by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride, in the presence of a base like triethylamine.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, often employing reagents like sodium hydride and alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways involved depend on the specific biological context and the concentration of the compound.
Comparison with Similar Compounds
N-(4-Methoxyphenethyl)-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can be compared with other beta-carboline derivatives, such as:
Harmine: Known for its psychoactive properties and potential therapeutic effects.
Harmaline: Another psychoactive compound with similar effects to harmine.
Tetrahydro-beta-carboline: A simpler derivative with different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H23N3O2 |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C21H23N3O2/c1-26-16-8-6-15(7-9-16)10-12-22-21(25)24-13-11-18-17-4-2-3-5-19(17)23-20(18)14-24/h2-9,23H,10-14H2,1H3,(H,22,25) |
InChI Key |
VVJXQOAHXJDXCY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.